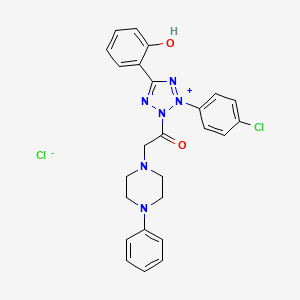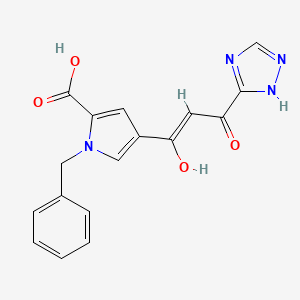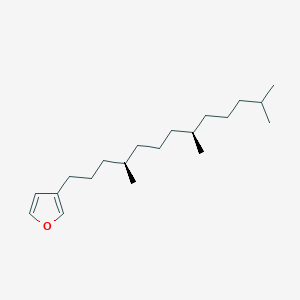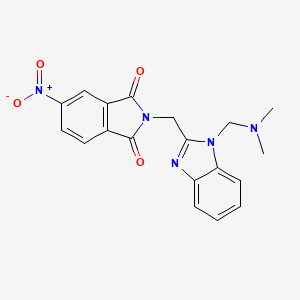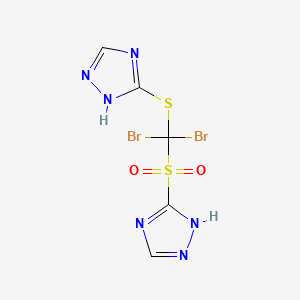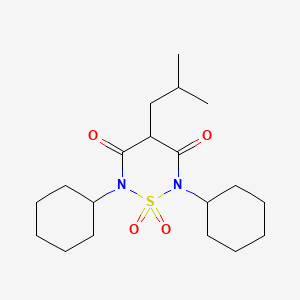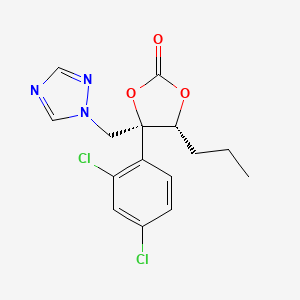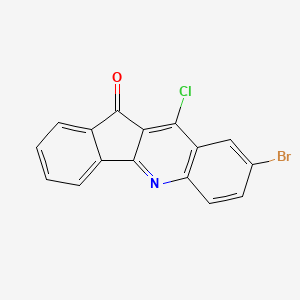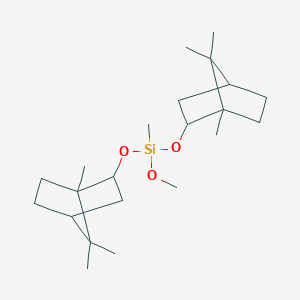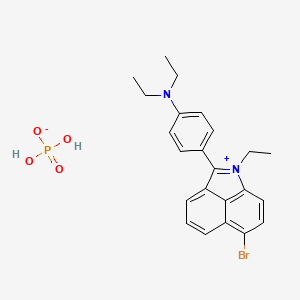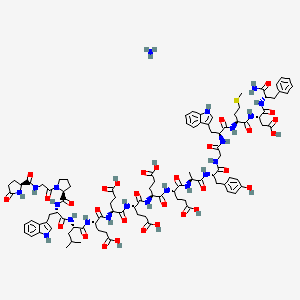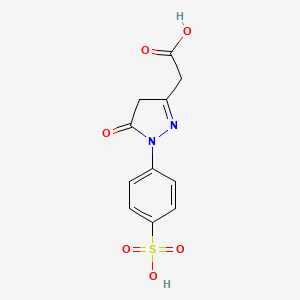
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a long aliphatic chain, an amide group, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride typically involves the following steps:
Formation of the Amide Bond: The reaction between octadecanoic acid (stearic acid) and ethylenediamine to form N-(2-aminoethyl)octadecanamide.
Introduction of the Hydroxyethyl Group: The reaction of N-(2-aminoethyl)octadecanamide with ethylene oxide to introduce the hydroxyethyl group.
Formation of the Glycine Moiety: The reaction of the intermediate with chloroacetic acid to form the glycine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-carboxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine.
Reduction: Formation of N-(2-hydroxyethyl)-N-(2-((1-octadecyl)amino)ethyl)glycine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride has several scientific research applications, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, while the polar groups interact with the aqueous environment. This can affect membrane fluidity and permeability, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N-(2-((1-oxooctyl)amino)ethyl)glycine monohydrochloride
- N-(2-Hydroxyethyl)-N-(2-((1-oxododecyl)amino)ethyl)glycine monohydrochloride
Uniqueness
N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride is unique due to its long aliphatic chain, which provides distinct physicochemical properties. This makes it particularly effective as a surfactant and in applications requiring strong hydrophobic interactions.
Properties
CAS No. |
95046-22-3 |
|---|---|
Molecular Formula |
C24H49ClN2O4 |
Molecular Weight |
465.1 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C24H48N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h27H,2-22H2,1H3,(H,25,28)(H,29,30);1H |
InChI Key |
XFXRRNWYIJBFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


